![molecular formula C₂₄H₂₄BrNO B016058 trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene CAS No. 19118-19-5](/img/structure/B16058.png)
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as trans-4-Bromo-1,2-Diphenylethylene, has been demonstrated using 4-Bromobenzaldehyde as a raw material in a two-step reaction process. The optimized conditions involve mild reaction conditions, making the process suitable for industrial production due to its controlled nature and economic feasibility (Wang Yu-huan, 2010).
Molecular Structure Analysis
The molecular structure and characteristics of compounds similar in structure, such as {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, reveal a high solubility in water and polar solvents, attributed to their structural configuration. These findings are crucial for understanding the behavior of our compound in various solvents (G. Koten et al., 1978).
Chemical Reactions and Properties
Studies on related molecules have shown diverse chemical reactions and properties, such as the efficient photochemical reaction of cis-trans isomerization, demonstrating the influence of molecular structure on reactivity and the potential for application in various chemical processes (Małgorzata Bayda et al., 2008).
Physical Properties Analysis
The physical properties of compounds with similar structures, such as fluorescence enhancement upon N-phenyl substitution, highlight the importance of structural elements in determining physical characteristics like fluorescence quantum yields. This phenomenon, known as the "amino conjugation effect," significantly impacts the photophysical properties (Jye‐Shane Yang et al., 2002).
Chemical Properties Analysis
Explorations into the chemical properties of analogous compounds have revealed complex interactions and transformations, such as the dimerization and ring contraction reactions observed in silabicyclohexane derivatives. These studies provide insight into the reactivity and stability of the compound (Y. Park et al., 1991).
Aplicaciones Científicas De Investigación
Potential Applications in Material Science
Research on polybrominated diphenyl ethers (PBDEs) and their derivatives, including methoxylated variants, focuses on their use as flame retardants in various materials. The electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of these compounds offer insights into their stability and reactivity, which are critical for their application in enhancing material safety (Hites, 2008). Similarly, novel brominated flame retardants (NBFRs) have been investigated for their occurrence in indoor environments, consumer goods, and food, underscoring their widespread use and the need for continuous monitoring of their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Medical and Pharmaceutical Research
Tamoxifen, a compound with a similar ethoxyphenyl structure, has been extensively studied for its therapeutic potential, particularly in the treatment of estrogen receptor-positive breast cancer. Its derivatives, including tamoxifen metabolites like 4-hydroxy tamoxifen, N-desmethyl tamoxifen, and endoxifen, have facilitated a deeper understanding of the drug's mechanisms of action and led to the development of novel derivatives for various therapeutic targets (Shagufta & Ahmad, 2018).
Environmental Implications and Toxicology
The environmental fate and toxicological impacts of brominated flame retardants, including PBDEs, have been extensively reviewed. These studies highlight the persistence of such compounds in the environment, their bioaccumulation potential, and their endocrine-disrupting effects, raising concerns about their widespread use and the necessity for alternatives with lower environmental impacts (Wu et al., 2020).
Propiedades
IUPAC Name |
2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYQHATSIOBSH-WCWDXBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene | |
CAS RN |
19118-19-5 | |
| Record name | Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



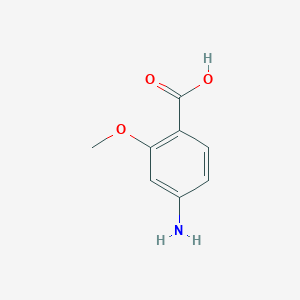

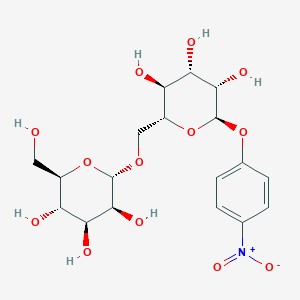
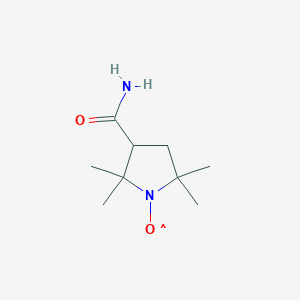
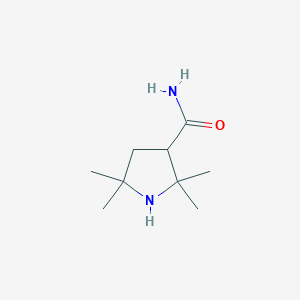
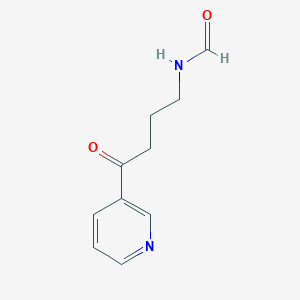
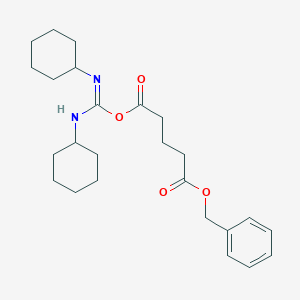
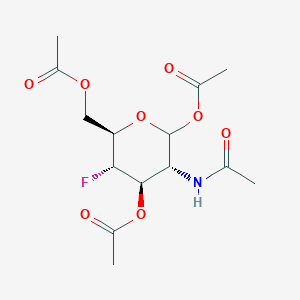
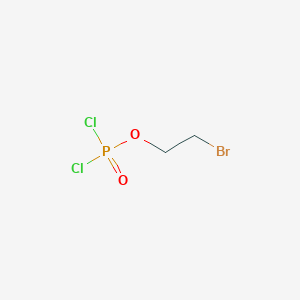
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)
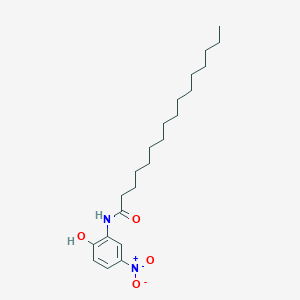
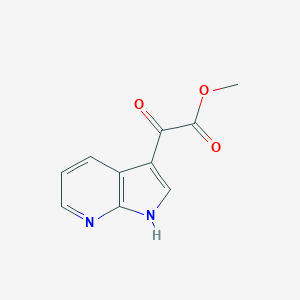
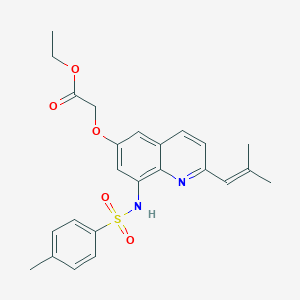
![ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate](/img/structure/B16001.png)